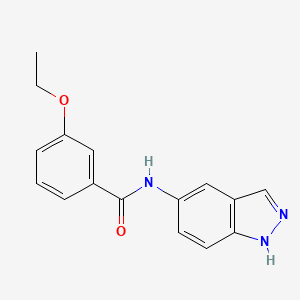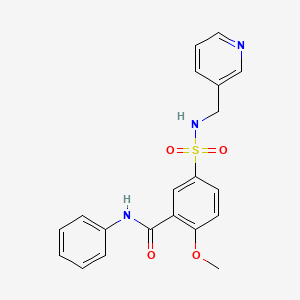![molecular formula C21H26N2O2 B5396332 [4-(Dimethylamino)naphthalen-1-yl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B5396332.png)
[4-(Dimethylamino)naphthalen-1-yl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)naphthalen-1-yl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by its unique structural features. This compound consists of a naphthalene ring substituted with a dimethylamino group and a spirocyclic structure containing an oxa-azaspirodecane moiety. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)naphthalen-1-yl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the naphthalene core, followed by the introduction of the dimethylamino group through electrophilic substitution reactions. The spirocyclic structure is then constructed via cyclization reactions, often employing specific catalysts and reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Dimethylamino)naphthalen-1-yl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino group and the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Dimethylamino)naphthalen-1-yl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to the presence of the dimethylamino group, which can exhibit fluorescence under specific conditions. This property makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chromophoric properties.
Mecanismo De Acción
The mechanism of action of [4-(Dimethylamino)naphthalen-1-yl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic structure may enhance binding affinity to certain receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Similar in having an aromatic ring with a substituent, but differs in the type of substituent and overall structure.
Dichloroaniline: Shares the aromatic ring but has chlorine substituents instead of the dimethylamino group.
Bromomethyl methyl ether: Contains a different functional group (bromomethyl) attached to an ether, unlike the spirocyclic structure in our compound.
Uniqueness
The uniqueness of [4-(Dimethylamino)naphthalen-1-yl]-(1-oxa-8-azaspiro[45]decan-8-yl)methanone lies in its combination of a naphthalene ring with a dimethylamino group and a spirocyclic structure
Propiedades
IUPAC Name |
[4-(dimethylamino)naphthalen-1-yl]-(1-oxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-22(2)19-9-8-18(16-6-3-4-7-17(16)19)20(24)23-13-11-21(12-14-23)10-5-15-25-21/h3-4,6-9H,5,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARXSXSBXMGVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C(=O)N3CCC4(CCCO4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxyethyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5396253.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396262.png)
![4-(5-methylpyridin-2-yl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5396267.png)
![1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-3-ol](/img/structure/B5396272.png)


![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5396316.png)
![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)
![2-METHYL-5-[4-(MORPHOLIN-4-YL)PHTHALAZIN-1-YL]-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5396333.png)
![Ethyl 1-[4-(2,3-dimethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5396335.png)
![2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5396338.png)
